4-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)benzamide
Description
Properties
IUPAC Name |
4-chloro-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O2/c23-19-9-7-17(8-10-19)22(26)24-14-20(21-6-3-13-27-21)25-12-11-16-4-1-2-5-18(16)15-25/h1-10,13,20H,11-12,14-15H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNQBCFSCRJLKMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(CNC(=O)C3=CC=C(C=C3)Cl)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)benzamide typically involves multi-step organic reactions. A common synthetic route includes:
Step 1: Preparation of the intermediate 3,4-dihydroisoquinoline from an appropriate precursor such as homoveratrylamine via Pictet-Spengler cyclization.
Step 2: Synthesis of the furan-2-yl group, often through the oxidation of furfural.
Step 3: Coupling of the intermediates under basic or acidic conditions to yield the desired benzamide compound.
The reactions usually require controlled temperatures, specific catalysts (like palladium for coupling reactions), and inert atmospheres (e.g., nitrogen or argon) to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may utilize flow chemistry techniques to enhance the efficiency and scalability of the synthesis. Continuous flow reactors provide better control over reaction parameters and improve safety when handling reactive intermediates.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)benzamide undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form quinones or other oxygenated derivatives using reagents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reagents such as hydrogen gas with palladium/carbon catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzamide ring, with reagents like chlorosulfonic acid for sulfonation.
Common Reagents and Conditions
Common reagents include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium/carbon catalyst.
Substitution agents: Chlorosulfonic acid, nitric acid for nitration.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinones, while reduction forms amines.
Scientific Research Applications
Anticancer Activity
Recent studies indicate that derivatives of 4-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)benzamide exhibit potent anticancer properties. For instance, compounds with similar structures have shown effective inhibition of various cancer cell lines, including breast (MCF7) and lung (A549) cancer cells. The mechanism often involves the inhibition of key signaling pathways such as the epidermal growth factor receptor (EGFR), which plays a critical role in tumor proliferation and survival .
Antimicrobial Properties
Compounds derived from this structure have also been investigated for their antimicrobial efficacy. Studies demonstrate significant activity against bacterial strains, suggesting potential use in treating infections caused by resistant pathogens. For example, certain derivatives have shown effectiveness comparable to established antibiotics .
Neurological Applications
The compound's structural similarity to known neuroprotective agents indicates potential applications in treating neurological disorders. Research has focused on its interaction with sigma receptors, which are implicated in neuroprotection and modulation of neurotransmitter systems .
Data Tables
Case Study 1: Anticancer Activity
In a study evaluating the anticancer properties of related compounds, researchers synthesized various derivatives and tested them against human cancer cell lines. The most promising candidate exhibited an IC50 value of 0.096 μM against EGFR, demonstrating significant potential as an anticancer agent .
Case Study 2: Antimicrobial Efficacy
A series of compounds were tested for their antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives had a minimum inhibitory concentration (MIC) comparable to standard treatments, supporting their potential as new antimicrobial agents .
Case Study 3: Neurological Modulation
Research into sigma receptor ligands has highlighted the role of compounds similar to 4-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)benzamide in neuroprotection. These studies suggest that such compounds could be beneficial in developing therapies for neurodegenerative diseases .
Mechanism of Action
The compound's mechanism of action involves interaction with specific molecular targets, such as enzymes or receptors, which can modulate biological pathways. The precise mechanism depends on its structure and the biological context in which it is studied. Common pathways might include inhibition of enzyme activity or modulation of receptor-ligand interactions.
Comparison with Similar Compounds
Key Observations:
- Structural Flexibility: Replacement of the furan-2-yl group with moieties like quinoline (4l, Ev6) or sulfonamide (Ev5) alters solubility and target engagement. For instance, sulfonamide-linked analogs exhibit antiviral activity against MERS-CoV .
Key Observations:
- Unlike sulfonamide-based MERS-CoV inhibitors (Ev5), the furan-2-yl group in the target compound may prioritize CNS penetration due to its lipophilic nature .
Physicochemical Properties
Table 3: Molecular Properties of Selected Compounds
| Compound | Molecular Weight | LogP (Predicted) | Hydrogen Bond Donors/Acceptors |
|---|---|---|---|
| Target Compound | ~423 g/mol | ~3.2 | 2 donors, 4 acceptors |
| Compound 5 (Ev1) | ~380 g/mol | ~2.8 | 1 donor, 5 acceptors |
| 5a (Ev4) | ~498 g/mol | ~4.1 | 2 donors, 6 acceptors |
| VNI (Ev7) | ~500 g/mol | ~5.0 | 1 donor, 7 acceptors |
Key Observations:
- The target compound’s furan group contributes to a moderate LogP (~3.2), balancing solubility and membrane permeability.
- Higher molecular weight analogs like 5a (Ev4) and VNI (Ev7) may face challenges in bioavailability despite enhanced target affinity .
Biological Activity
4-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)benzamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C22H21ClN2O2
- Molecular Weight : 380.9 g/mol
- CAS Number : 898433-16-4
The compound exhibits a range of biological activities primarily through interaction with various molecular targets involved in cellular signaling pathways. Its structure suggests potential interactions with receptors and enzymes associated with cancer proliferation and neurodegenerative diseases.
Anticancer Activity
Recent studies have indicated that compounds structurally similar to 4-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)benzamide exhibit significant anticancer properties. For instance:
- In vitro studies demonstrated that derivatives of benzamide compounds can inhibit cell proliferation in various cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer) cells, showing IC50 values in the low micromolar range .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound I-8 | MCF7 | 2.49 |
| Compound I-8 | HepG2 | 2.08 |
Neuroprotective Effects
The dihydroisoquinoline moiety in the compound has been associated with neuroprotective effects. Research indicates that such compounds can modulate neurotransmitter levels and exhibit antioxidant properties, potentially offering therapeutic benefits in conditions like Alzheimer’s disease .
Kinase Inhibition
Studies have shown that related benzamide derivatives act as effective inhibitors of receptor tyrosine kinases (RTKs), which are crucial in cancer signaling pathways. For example:
- RET Kinase Inhibition : Certain derivatives have been reported to inhibit RET kinase activity significantly, suggesting that 4-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)benzamide may also exhibit similar inhibitory effects .
Case Studies
-
Study on Antitumor Activity :
A study published in Recent Advances on Quinazoline Derivatives explored the anticancer potential of various quinazoline derivatives, revealing that certain structural modifications led to enhanced potency against tumor cells. The findings suggest that the incorporation of furan and isoquinoline moieties could similarly enhance the activity of the target compound . -
Neuroprotective Study :
Research focusing on neuroprotective agents highlighted the effectiveness of compounds containing the dihydroisoquinoline structure in reducing oxidative stress in neuronal cells. These results indicate a promising avenue for further exploration of 4-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)benzamide as a neuroprotective agent .
Q & A
Basic: What are the standard synthetic routes for 4-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)benzamide, and what reagents are critical for amide bond formation?
Answer:
The synthesis typically involves a multi-step approach:
Intermediate preparation : Synthesis of 3,4-dihydroisoquinoline and furan-2-yl-ethylamine precursors.
Amide coupling : Critical reagents include coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts such as DMAP (4-dimethylaminopyridine) to activate carboxyl groups for bond formation .
Purification : Chromatography or recrystallization ensures high purity.
Key Optimization : Solvent selection (e.g., DMF or dichloromethane) and temperature control (0–25°C) minimize side reactions. Yields range from 57–74.5% in analogous compounds .
Basic: What analytical techniques are essential for structural characterization of this compound?
Answer:
- NMR Spectroscopy : - and -NMR confirm regiochemistry and substituent positions. For example, the furan ring’s protons appear at δ 6.2–7.4 ppm, while dihydroisoquinoline protons resonate at δ 2.8–4.1 ppm .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] peaks).
- X-ray Crystallography : Resolves stereochemistry in crystalline derivatives, though data for this specific compound is limited .
Advanced: How can researchers optimize reaction conditions to improve yield in the final amidation step?
Answer:
- Solvent Screening : Polar aprotic solvents (e.g., THF) enhance reagent solubility.
- Stoichiometry : A 1.2:1 molar ratio of acyl chloride to amine reduces unreacted intermediates.
- Catalyst Load : DMAP (10 mol%) accelerates coupling while minimizing racemization .
Case Study : In analogous benzamides, optimizing EDCI/DMAP ratios increased yields from 60% to 74.5% .
Advanced: How do structural modifications (e.g., chloro vs. methoxy substituents) influence biological activity?
Answer:
Advanced: How can conflicting data on biological activity (e.g., IC50_{50}50 variability) be resolved?
Answer:
- Assay Standardization : Use consistent cell lines (e.g., HEK293 for receptor studies) and controls.
- Structural Verification : Confirm batch purity via HPLC (>95%) to rule out impurities affecting results .
- Computational Modeling : MD simulations predict binding modes to explain activity differences. For example, furan ring orientation in BChE’s catalytic triad may vary by 2.1 Å, altering inhibition .
Advanced: What computational methods are suitable for predicting target interactions of this compound?
Answer:
- Docking Studies : AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., BChE).
- Pharmacophore Mapping : Identifies critical features (e.g., chloro-benzamide as a hydrophobic anchor).
- ADMET Prediction : SwissADME estimates bioavailability; this compound’s LogP ~3.1 suggests moderate blood-brain barrier penetration .
Basic: What are the primary biological targets and pathways implicated for this compound?
Answer:
- Enzyme Inhibition : Potentially targets BChE (IC < 10 µM in analogs) or prostaglandin synthases due to structural similarity to NSAIDs .
- Receptor Binding : The dihydroisoquinoline moiety may interact with G-protein-coupled receptors (GPCRs) involved in neurotransmitter regulation .
Advanced: How can researchers address solubility challenges in in vitro assays?
Answer:
- Co-solvents : Use DMSO (≤0.1% v/v) to dissolve the compound without cytotoxicity.
- Prodrug Design : Introduce phosphate groups at the furan ring to enhance aqueous solubility .
- Nanoformulation : Liposomal encapsulation improves delivery in cell-based studies .
Basic: What safety and handling protocols are recommended for this compound?
Answer:
- PPE : Gloves and goggles required; avoid inhalation (potential irritant).
- Waste Disposal : Incinerate at >800°C to degrade aromatic amines.
- Stability : Store at –20°C under inert gas (N) to prevent oxidation of the dihydroisoquinoline moiety .
Advanced: What strategies validate the compound’s mechanism of action in complex biological systems?
Answer:
- CRISPR Knockout : Silence putative targets (e.g., BChE) to confirm loss of activity.
- Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity (K) with purified proteins.
- Metabolomics : LC-MS tracks downstream pathway changes (e.g., arachidonic acid metabolites) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
